![molecular formula C8H7N3S B177090 5-Phenyl-1,3,4-thiadiazol-2-amine CAS No. 2002-03-1](/img/structure/B177090.png)
5-Phenyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Phenyl-1,3,4-thiadiazol-2-amine is a thiadiazole derivative that is useful in medicinal chemistry . It has been synthesized by a single-step reaction .
Synthesis Analysis
The compound has been synthesized by a single-step reaction . A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazol-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds such as 8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, N,N-dimethyl aniline, resorcinol, and 4,6-dihydroxypyrimidine .Molecular Structure Analysis
The crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole was studied by the X-ray diffraction method .Chemical Reactions Analysis
A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazol-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds . 2-Amino-5-phenyl-1,3,4-thiadiazole on condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone affords Schiff′s bases .Physical And Chemical Properties Analysis
The molecular geometry and vibrational frequencies of 2-Amino-5-phenyl-1,3,4-thiadiazole have been evaluated using the Hartree-Fock and density functional method (B3LYP) .Scientific Research Applications
Antibacterial Activity
5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives have been studied for their antibacterial activity . These compounds have shown inhibitory effects on various bacteria strains such as Enterobacter aerogenes , Escherichia coli ATCC 13048 , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Proteus , and Gram positive such as Staphylococcus aureus ATCC 25923 , Listeria monocytogenes ATCC 7644 , Enterococcus faecium , Enterococcus durans , Staphylococcus aureus ATCC , Serratia marcescens , Staphylococcus hominis , Staphylococcus epidermidis , alfa Streptococcus haemolyticus , Enterococcus faecium .
Antimicrobial Agents
New 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli , B. mycoides , and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
DNA Binding
1,3,4-Thiadiazole molecules, which include 5-Phenyl-1,3,4-thiadiazol-2-amine, have been studied for their CT-DNA binding properties . This suggests potential applications in the field of genetics and molecular biology .
Synthesis of Derivatives
5-Phenyl-1,3,4-thiadiazol-2-amine can be used as a starting material in the synthesis of various derivatives . For example, it can react with chloroacetic acid to give 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid .
Control of Pathogenic Bacteria
Chitosan derivatives synthesized with 1,3,4-thiadiazole have shown activity to control the growth of pathogenic Gram-positive bacteria (Staphylococcus aureus ATCC6538 and Bacillus subtilis ATCC6633), Gram-negative bacteria (Escherichia coli ATCC8739 and Pseudomonas aeruginosa ATCC9022), and Candida albicans ATCC10231 (unicellular fungi) .
Antitumor Activity
Although specific research on 5-Phenyl-1,3,4-thiadiazol-2-amine’s antitumor activity is limited, related compounds, such as 5-Phenyl-1,3-thiazole-4, have been studied for their antitumor activity . This suggests potential applications in cancer research and treatment .
Mechanism of Action
Target of Action
5-Phenyl-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which has been found to have diverse pharmacological activities 1,3,4-thiadiazol derivatives have been reported to exhibit anticancer properties , suggesting that their targets may be associated with cancer cell growth and survival.
Mode of Action
It’s known that 1,3,4-thiadiazol derivatives can induce apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation . This suggests that 5-Phenyl-1,3,4-thiadiazol-2-amine may interact with its targets to induce similar effects.
Biochemical Pathways
Given the anticancer properties of 1,3,4-thiadiazol derivatives , it can be inferred that this compound may affect pathways related to cell growth, survival, and apoptosis.
Pharmacokinetics
The molecular weight of this compound is 177226 Da , which is within the optimal range for oral bioavailability in drug design
Result of Action
The novel compound 5-Phenyl-1,3,4-thiadiazol-2-amine demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-h incubation . This suggests that the compound can effectively inhibit the growth of these cancer cell lines.
Safety and Hazards
Future Directions
There is a focus on the synthesis and screening for antimicrobial and antioxidant activities of 5-phenyl-1,3,4-thiadiazol-2-amine containing azo group in their structure . The increasing usage of these dyes in the electronic industry, such as colorimetric sensors, nonlinear optical (NLO) devices, and liquid crystalline displays (LCDs) used as potential sensitizers for photodynamic therapy (PDT) has attracted much attention .
properties
IUPAC Name |
5-phenyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZHEOAEJRHUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277076 | |
Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2002-03-1 | |
Record name | 2002-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key biological activities associated with 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives?
A1: Research indicates promising anti-inflammatory and analgesic properties associated with 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives. [, , , ] Studies have explored its effectiveness in reducing inflammation in carrageenan-induced rat paw edema models [] and mitigating pain in acetic acid-induced writhing models. [] Additionally, investigations have demonstrated potential antimicrobial activities against various bacterial and fungal strains. [, ]
Q2: How do structural modifications of 5-Phenyl-1,3,4-thiadiazol-2-amine influence its biological activity?
A2: Structure-activity relationship (SAR) studies reveal that substitutions on the phenyl ring at the 5-position of the thiadiazole ring significantly impact the biological activity of the compound. For example, incorporating chlorine or fluorine atoms at the para position of the phenyl ring in acridine derivatives enhanced anti-inflammatory and analgesic effects compared to the parent compound. [] Similarly, introducing various substituents on the N-benzylidene group in 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated varying degrees of antimicrobial activity. []
Q3: What analytical techniques are commonly employed to characterize 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives?
A3: Researchers utilize various spectroscopic and analytical techniques to characterize 5-Phenyl-1,3,4-thiadiazol-2-amine and its derivatives. These techniques include:
- Infrared Spectroscopy (IR): This method helps identify functional groups and analyze vibrational modes within the molecule. [, , , ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed structural information, including proton (1H NMR) and carbon (13C NMR) environments. [, , , ]
- Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation patterns, aiding in structural elucidation. []
- Elemental Analysis (CHN): This method confirms the elemental composition (carbon, hydrogen, nitrogen) of the synthesized compounds. [, , ]
Q4: Has computational chemistry been employed in the study of 5-Phenyl-1,3,4-thiadiazol-2-amine?
A4: Yes, molecular docking studies utilizing software like VLifeMDS have been performed. [] This approach helps predict potential binding modes of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives with target proteins, offering insights into their potential mechanisms of action and facilitating further drug design and optimization.
Q5: What is the significance of the 1,3,4-thiadiazole scaffold in medicinal chemistry?
A5: The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with diverse biological targets. [] This versatile scaffold serves as a building block for synthesizing various bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Q6: Beyond traditional synthesis, are there alternative methods for preparing 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives?
A6: Yes, research has explored photoredox catalysis as a sustainable alternative for synthesizing 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives. [] This method employs visible light and a reusable silica-bound ruthenium complex as a catalyst, promoting the intramolecular cyclization of 2-benzylidenehydrazinecarbothioamides. This approach offers potential advantages in terms of environmental friendliness and cost-effectiveness.
Q7: What is the significance of the Brine Shrimp (Artemia salina L.) model in studying 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives?
A7: The Brine Shrimp lethality bioassay serves as a preliminary screening tool to evaluate the cytotoxic potential of 5-Phenyl-1,3,4-thiadiazol-2-amine derivatives. [] This model allows researchers to assess the dose-dependent toxicity of these compounds on brine shrimp nauplii, providing valuable information for further toxicological evaluations and guiding the development of safer drug candidates.
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